molecular formula C28H27NO6 B11192658 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11192658
M. Wt: 473.5 g/mol
InChI Key: WPQARESCDWIJEP-LCUIJRPUSA-N
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Description

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to cyclization and functional group modifications under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and others, depending on the specific application .

Properties

Molecular Formula

C28H27NO6

Molecular Weight

473.5 g/mol

IUPAC Name

(4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C28H27NO6/c1-33-21-11-7-10-20(17-21)26(30)24-25(19-8-5-4-6-9-19)29(28(32)27(24)31)15-14-18-12-13-22(34-2)23(16-18)35-3/h4-13,16-17,25,30H,14-15H2,1-3H3/b26-24-

InChI Key

WPQARESCDWIJEP-LCUIJRPUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(/C(=C(\C3=CC(=CC=C3)OC)/O)/C(=O)C2=O)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(C(=C(C3=CC(=CC=C3)OC)O)C(=O)C2=O)C4=CC=CC=C4)OC

Origin of Product

United States

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